1-(2-Azidopropan-2-yl)-2-methoxybenzene
Overview
Description
Scientific Research Applications
Thermal Decomposition Studies
1-(2-Azidopropan-2-yl)-2-methoxybenzene, also known as 2-methoxyazidobenzene, has been studied as a model compound for α-azido five-membered heterocycles. It undergoes thermal loss of nitrogen at significant rates, highlighting its potential in understanding thermal decomposition mechanisms. This compound's behavior provides insights into electrostatic stabilization in charge-separated transition states, which is crucial for studying the thermolysis of α-azido heterocycles (L'abbé et al., 1994).
Antimicrobial Properties
Phenylpropanoids, including compounds structurally related to this compound, have been isolated from plants like Piper sarmentosum. Some of these compounds demonstrate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Masuda et al., 1991).
Antifungal and Larvicidal Applications
A phenylpropanoid derivative closely related to this compound has been identified with antifungal properties and activity against larvae of the yellow-fever-transmitting mosquito Aedes aegypti. This indicates potential applications in pest control and antifungal treatments (Ioset et al., 2000).
Applications in Organic Synthesis
This compound's derivatives have been used in organic synthesis, such as in the preparation of new eugenol derivatives bearing 1,2,3-triazole moiety. Such applications are significant in medicinal chemistry and the development of new pharmaceuticals (Taia et al., 2021).
Mechanism of Action
Target of action
Many azide-containing compounds, such as azidamfenicol , are used in the pharmaceutical industry due to their ability to form covalent bonds with biological targets.
Mode of action
Azide groups are often used in click chemistry, a type of chemical reaction used for the synthesis of drug molecules . The azide group can react with a compound containing an alkyne group to form a stable triazole ring, a process known as a Huisgen cycloaddition .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways might be affected. Azide-containing compounds can interfere with a variety of biological processes due to their reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Azide-containing compounds can be metabolized in the body to produce nitrogen gas, which can be excreted via the lungs .
Result of action
Azide-containing compounds can have a variety of effects depending on their specific targets .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, the reactivity of azide groups can be influenced by the pH of the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-azidopropan-2-yl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,12-13-11)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFVSIIMSTLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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